molecular formula C17H16N2O B188457 phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 5660-43-5

phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B188457
CAS No.: 5660-43-5
M. Wt: 264.32 g/mol
InChI Key: YPHATWPQCSCPCW-UHFFFAOYSA-N
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Description

phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a phenylmethanol group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification steps involving hexane and water washes.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the allyl group or the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The presence of the allyl and phenylmethanol groups may enhance the compound’s ability to bind to these targets, resulting in increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-1H-benzoimidazol-2-yl)-phenyl-methanol
  • (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanol
  • (1-Propyl-1H-benzoimidazol-2-yl)-phenyl-methanol

Uniqueness

phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group may enhance the compound’s ability to undergo specific chemical reactions and interact with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

5660-43-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2

InChI Key

YPHATWPQCSCPCW-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O

solubility

24.2 [ug/mL]

Origin of Product

United States

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